Palmostatin B

Beschreibung

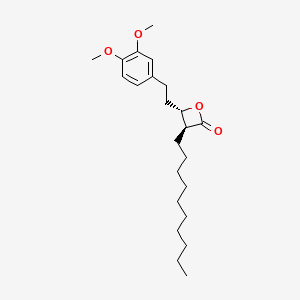

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4S)-3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVWFAVGLYUDFD-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Palmostatin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmostatin B is a naturally derived β-lactone compound that has garnered significant attention as a chemical probe for studying protein S-palmitoylation. This post-translational modification, the reversible attachment of a 16-carbon palmitic acid to cysteine residues via a thioester bond, is critical for regulating protein trafficking, localization, stability, and function.[1][2][3] this compound acts as a potent modulator of these processes by inhibiting the enzymes responsible for removing palmitate groups, thereby altering the signaling pathways of key proteins, most notably the Ras family of small GTPases.[4][5][6] This guide provides a comprehensive overview of the molecular mechanism, cellular targets, and experimental methodologies associated with this compound.

Core Mechanism of Action: Inhibition of Depalmitoylation

The primary mechanism of action of this compound is the inhibition of a class of enzymes known as depalmitoylases or acyl-protein thioesterases (APTs).[7] These enzymes catalyze the hydrolysis of the thioester bond, removing the palmitate group from the protein. This compound contains a reactive β-lactone ring. This strained ring is susceptible to nucleophilic attack by the catalytic serine residue within the active site of target hydrolase enzymes.[8][9] This reaction forms a stable, covalent acyl-enzyme intermediate, which effectively inactivates the enzyme and prevents it from depalmitoylating its substrates.[9] By blocking depalmitoylation, this compound "traps" proteins in their palmitoylated state, leading to significant downstream cellular consequences.[4][10]

Molecular Targets of this compound

While initially identified as an inhibitor of Acyl Protein Thioesterase 1 (APT1), subsequent research, particularly using Activity-Based Protein Profiling (ABPP), has revealed that this compound is a broad-spectrum inhibitor targeting multiple serine hydrolases.[5][11][12]

Primary and Key Targets:

-

Acyl Protein Thioesterase 1 (APT1/LYPLA1) & Acyl Protein Thioesterase 2 (APT2/LYPLA2): These were the first identified cellular targets of this compound.[8][13] They are cytosolic enzymes believed to be responsible for much of the dynamic depalmitoylation of proteins.[11]

-

ABHD17 Subfamily (ABHD17A, B, C): More recent studies have identified the ABHD17 proteins as novel and potent depalmitoylases for N-Ras.[1][11] Active analogs of this compound consistently inhibit this subfamily, suggesting they are critical targets for the compound's effect on Ras palmitoylation dynamics.[1][11]

Other Identified Serine Hydrolase Targets:

Chemical proteomic studies have shown that this compound can also inhibit a range of other serine hydrolases, highlighting potential off-target effects.[5][12] These include:

-

Monoacylglycerol lipase (MAGL)[12]

-

α/β-hydrolase domain-containing 6 (ABHD6)[12]

-

α/β-hydrolase domain-containing 12 (ABHD12)[12]

-

BAT5[12]

-

Palmitoyl-protein thioesterase 1 (PPT1)[8]

The broad reactivity of this compound underscores its utility as a powerful research tool but also raises concerns about its specificity when interpreting cellular effects.[12] More selective inhibitors for APT1 (ML348) and APT2 (ML349) have since been developed, and studies comparing their effects to this compound have helped to refine our understanding of its complex mechanism.[5][14]

Disruption of the Ras Palmitoylation Cycle and Signaling

The most well-characterized cellular effect of this compound is its disruption of the localization and signaling of N-Ras and H-Ras, two isoforms whose function is critically dependent on dynamic palmitoylation.[4][6] K-Ras, which is not palmitoylated, is unaffected.[8][9]

The Dynamic Cycle:

-

Palmitoylation: Newly synthesized and farnesylated N/H-Ras proteins are first palmitoylated on cysteine residues near their C-terminus. This occurs at the Golgi apparatus, catalyzed by protein acyltransferases (PATs).[6]

-

Trafficking to Plasma Membrane: Palmitoylation increases the hydrophobicity of Ras, facilitating its trafficking via the secretory pathway to the inner leaflet of the plasma membrane.[6]

-

Signaling: At the plasma membrane, Ras can engage with its downstream effectors (e.g., Raf, PI3K) to initiate signaling cascades that control cell proliferation, differentiation, and survival.[4]

-

Depalmitoylation: Acyl-protein thioesterases (such as APTs and ABHD17s) remove the palmitate group.[5][14]

-

Recycling: Depalmitoylated Ras detaches from the plasma membrane and traffics back to the Golgi apparatus to be re-palmitoylated, completing the cycle.[5][6][14]

Effect of this compound: By inhibiting depalmitoylases (APTs, ABHD17s), this compound blocks step 4 of the cycle.[4] This leads to an accumulation of palmitoylated Ras.[4] However, instead of causing sustained signaling from the plasma membrane, the interruption of the dynamic cycle leads to the mislocalization of these stably palmitoylated Ras proteins throughout the endomembrane system, including the Golgi and other internal membranes.[4][10][15] This depletion of Ras from its primary site of action at the plasma membrane ultimately dampens downstream signaling and can revert the phenotype of cells transformed by oncogenic H-Ras or N-Ras.[4][15]

Caption: The Ras palmitoylation cycle and its inhibition by this compound.

Quantitative Data

This compound's inhibitory activity has been quantified against several of its targets. The data highlights its high potency, particularly for APT1 and APT2, but also its activity against other hydrolases.

| Target Enzyme | IC50 / Ki Value | Assay Type / Notes | Reference |

| Acyl Protein Thioesterase 1 (APT1) | IC50 = 0.67 µM | Enzymatic Assay | [15] |

| Acyl Protein Thioesterase 1 (APT1) | IC50 = 5.4 nM | In vitro inhibition | [9][16] |

| Acyl Protein Thioesterase 2 (APT2) | Ki = 34 nM | In vitro inhibition | [9] |

| Acyl Protein Thioesterase 2 (APT2) | IC50 = 37.7 nM | In vitro inhibition | [16] |

| hABHD6 | IC50 = 50 nM | Hydrolase Assay | [12] |

| hMAGL | IC50 = 90 nM | Hydrolase Assay | [12] |

| hBAT5 | IC50 = 100 nM | Glycerol Assay / Competitive ABPP | [12] |

Note: IC50 and Ki values can vary between studies due to different assay conditions and methodologies.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key biochemical and cell biological techniques.

Metabolic Labeling (Pulse-Chase) Assays for Palmitoylation Dynamics

This method directly measures the turnover of palmitate on proteins.

-

Principle: Cells are "pulsed" with a modified fatty acid, such as 17-octadecynoic acid (17-ODYA), which contains a terminal alkyne group.[8][11] This alkyne serves as a bioorthogonal handle. The fatty acid is metabolically incorporated into proteins in place of palmitate.

-

Protocol Outline:

-

Pulse: Incubate cells with 17-ODYA for a defined period (e.g., 2 hours).

-

Chase (Optional): Remove the 17-ODYA and add a large excess of natural palmitic acid. Harvest cells at different time points to measure the rate of depalmitoylation.

-

Treatment: Cells can be treated with this compound or a vehicle control before or during the chase period.

-

Lysis & Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., biotin-azide for enrichment or rhodamine-azide for fluorescence) to the alkyne handle on the protein-bound 17-ODYA.[8][11]

-

Analysis: Proteins are analyzed by SDS-PAGE and in-gel fluorescence scanning or by streptavidin enrichment followed by western blotting or mass spectrometry.[11] Inhibition of depalmitoylation by this compound results in a stronger, more persistent signal from the reporter tag.

-

Caption: Workflow for a pulse-chase metabolic labeling experiment.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy used to identify the cellular targets of an inhibitor.

-

Principle: ABPP uses active site-directed chemical probes to covalently label enzymes in a complex proteome. The inhibition of this labeling by a compound like this compound indicates a direct interaction with the enzyme.

-

Protocol Outline (Competitive ABPP):

-

Treatment: Treat live cells or cell lysates with varying concentrations of this compound (the competitor).

-

Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine).[11] This probe will covalently label the active site of accessible serine hydrolases that were not already blocked by this compound.

-

Analysis: Separate the proteome by SDS-PAGE. Visualize labeled proteins by in-gel fluorescence scanning.

-

Target Identification: A dose-dependent decrease in the fluorescence signal for a specific protein band indicates that this compound is binding to and inhibiting that enzyme.[12] The target can be identified by mass spectrometry.

-

Caption: Workflow for a competitive Activity-Based Protein Profiling (ABPP) experiment.

Conclusion

This compound is a seminal tool in the study of protein S-palmitoylation. Its core mechanism involves the covalent inhibition of a broad range of serine hydrolases, most notably the APT and ABHD17 families of depalmitoylating enzymes. This inhibition disrupts the dynamic palmitoylation-depalmitoylation cycle of key signaling proteins like N-Ras and H-Ras, leading to their mislocalization away from the plasma membrane and a subsequent attenuation of their signaling output. While its broad target profile and potential for off-target effects complicate its direct therapeutic application, this compound remains an invaluable chemical probe for dissecting the complex roles of reversible lipidation in cellular health and disease.

References

- 1. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomics Analysis of Palmitoylation - Creative Proteomics [creative-proteomics.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors this compound, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 7. Palmitoylation: an emerging therapeutic target bridging physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | this compound binds RAS depalmitoylases [reactome.org]

- 11. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. APT1 Inhibitor, this compound - Calbiochem | 178501 [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

Palmostatin B: A Technical Guide to its Function as an Acyl-Protein Thioesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmostatin B is a potent, cell-permeable, β-lactone-containing small molecule that has emerged as a critical tool for studying the dynamics of protein S-palmitoylation. It functions as an inhibitor of acyl-protein thioesterases (APTs), the enzymes responsible for removing palmitate groups from proteins. By blocking depalmitoylation, this compound has profound effects on the localization and signaling of numerous proteins, most notably the Ras family of small GTPases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a discussion of its effects on cellular signaling pathways.

Introduction

Protein S-palmitoylation is a reversible post-translational lipid modification that plays a crucial role in regulating protein trafficking, localization, stability, and function.[1] This dynamic process is controlled by the interplay between palmitoyl acyltransferases (PATs), which add palmitate to cysteine residues, and acyl-protein thioesterases (APTs), which remove it. The Ras family of proteins, key regulators of cell growth, proliferation, and differentiation, are critically dependent on a cycle of palmitoylation and depalmitoylation for their proper localization to the plasma membrane and subsequent signaling activity.[2][3]

This compound was identified as a potent inhibitor of APT1 and APT2, the primary cytosolic depalmitoylating enzymes.[3] Its ability to block the depalmitoylation of Ras proteins leads to their mislocalization from the plasma membrane to endomembranes, thereby attenuating downstream signaling pathways.[4] This has made this compound an invaluable pharmacological tool to investigate the functional consequences of inhibiting protein depalmitoylation and has highlighted APTs as potential therapeutic targets in diseases driven by aberrant Ras signaling, such as certain cancers.[3][5]

Mechanism of Action

This compound is a mechanism-based inhibitor that contains a reactive β-lactone ring. The catalytic serine residue in the active site of APTs attacks the electrophilic carbonyl of the β-lactone, leading to the formation of a stable covalent acyl-enzyme intermediate. This effectively inactivates the enzyme and prevents it from hydrolyzing the thioester bond of palmitoylated protein substrates.[6][7] While this compound is a potent dual inhibitor of APT1 and APT2, it is important to note that it can also inhibit other serine hydrolases, and more specific inhibitors for APT1 (ML348) and APT2 (ML349) have since been developed.[6][8]

Quantitative Inhibitory Data

The inhibitory potency of this compound against acyl-protein thioesterases and its effects on cancer cell lines have been quantified in several studies. The following tables summarize key quantitative data.

| Target | Inhibitory Potency | Assay Type | Reference |

| Acyl-Protein Thioesterase 1 (APT1) | IC50 = 5.4 nM | Enzymatic Assay | [6] |

| Acyl-Protein Thioesterase 1 (APT1) | IC50 = 0.67 µM | Enzymatic Assay | |

| Acyl-Protein Thioesterase 2 (APT2) | Ki = 34 nM | Enzymatic Assay | [6] |

Table 1: In Vitro Inhibitory Potency of this compound against Acyl-Protein Thioesterases.

| NRAS Mutant Melanoma Cell Line | GI50 (µM) | Reference |

| WM3670 (NRAS G12) | 9.93 | [5][8] |

| SK-MEL-2 (NRAS Q61) | >10 | [8] |

| MM415 (NRAS Q61) | >100 | [8] |

| BRAF Mutant Control (SK-MEL-28) | >100 | [5][8] |

Table 2: Growth Inhibition (GI50) of this compound in NRAS Mutant Melanoma Cell Lines. GI50 is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Acyl-Protein Thioesterase (APT) Activity Assay

This protocol is adapted from a general method for measuring serine hydrolase activity using a fluorogenic substrate and can be used to determine the in vitro inhibitory activity of this compound.[8]

Materials:

-

Recombinant human APT1 or APT2

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% v/v Triton-X 100, pH 7.4

-

This compound (dissolved in DMSO)

-

4-Nitrophenyl octanoate (4-NPO) substrate (3.0 mM stock in 20 mM HEPES, 150 mM NaCl, 0.25% v/v Triton-X 100, pH 7.4)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer in a 96-well plate. Include a DMSO-only control.

-

Add recombinant APT1 or APT2 to each well to a final concentration of approximately 1 µM.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the 4-NPO substrate to each well.

-

Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals using a plate reader. The product, 4-nitrophenolate, is yellow.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5][8]

Materials:

-

NRAS mutant melanoma cell lines (e.g., WM3670)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Treat the cells with the various concentrations of this compound. Include a DMSO-only control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the DMSO-treated control wells and plot cell viability against this compound concentration to determine the GI50 value.

Western Blotting for Ras Downstream Signaling

This protocol describes the detection of phosphorylated ERK (p-ERK) and S6 (p-S6) as markers of Ras downstream signaling inhibition by this compound.[5][8]

Materials:

-

NRAS mutant melanoma cells

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.

Acyl-Resin Assisted Capture (Acyl-RAC) for Palmitoylation Analysis

Acyl-RAC is a method to enrich for palmitoylated proteins to assess changes in palmitoylation status upon this compound treatment.[1]

Materials:

-

Cells treated with this compound or DMSO

-

Lysis buffer containing protease inhibitors

-

Blocking buffer: Lysis buffer containing N-ethylmaleimide (NEM) to block free thiol groups

-

Thiopropyl Sepharose beads

-

Wash buffers

-

Elution buffer containing a reducing agent (e.g., β-mercaptoethanol)

Procedure:

-

Lyse cells and block free cysteine residues with NEM.

-

Cleave thioester bonds to remove palmitate groups, exposing the previously palmitoylated cysteine thiols. This is typically done using hydroxylamine.

-

Capture the proteins with newly exposed free thiols using Thiopropyl Sepharose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured, formerly palmitoylated proteins by adding a reducing agent to the elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and western blotting for specific proteins of interest (e.g., NRas).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: Ras signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for studying this compound's effects.

Discussion and Future Perspectives

This compound has been instrumental in elucidating the critical role of dynamic S-palmitoylation in regulating the function of oncogenic Ras proteins.[2][3] Studies using this compound have demonstrated that interfering with the depalmitoylation cycle can selectively inhibit the growth of cancer cells harboring specific NRAS mutations.[5][8]

However, the off-target effects of this compound on other serine hydrolases warrant careful consideration when interpreting experimental results.[8] The development of more specific inhibitors for APT1 (ML348) and APT2 (ML349) has provided researchers with more refined tools to dissect the individual contributions of these enzymes to various cellular processes.[6] Interestingly, in some NRAS mutant melanoma cell lines, this compound showed a more pronounced effect on cell viability compared to the highly specific APT1/2 inhibitors, suggesting that its broader activity profile might be advantageous in certain contexts or that simultaneous inhibition of multiple thioesterases is required for a robust biological response.[8]

Future research will likely focus on further characterizing the full spectrum of this compound's targets and leveraging this knowledge to design novel therapeutic strategies. The continued development of potent and selective inhibitors of acyl-protein thioesterases holds promise for the treatment of cancers and other diseases where aberrant protein palmitoylation plays a pathogenic role. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted activities of this compound and its implications for drug discovery.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors this compound, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Combinatorial Optimization of Activity-Based Probes for Acyl Protein Thioesterases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an activity-based probe for acyl-protein thioesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Development of an activity-based probe for acyl-protein thioesterases - Public Library of Science - Figshare [plos.figshare.com]

Palmostatin B: A Technical Guide to its Mechanism and Impact on Ras Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ras family of small GTPases are critical regulators of cellular signaling pathways governing proliferation, differentiation, and survival. Their activity is intrinsically linked to their subcellular localization, a process controlled by post-translational lipid modifications. While farnesylation provides a permanent membrane anchor, the reversible attachment of palmitic acid—a process known as S-palmitoylation—dictates the dynamic trafficking of N-Ras and H-Ras isoforms between the plasma membrane and Golgi apparatus. This "palmitoylation cycle" is crucial for proper signaling and has emerged as a therapeutic target. Palmostatin B is a potent, cell-permeable β-lactone that inhibits this cycle by blocking enzymatic depalmitoylation. This guide provides a detailed examination of this compound's mechanism of action, its quantitative effects on Ras signaling pathways, and the key experimental protocols used to elucidate its function.

The Ras Palmitoylation Cycle: A Dynamic Regulator of Signaling

Ras proteins must be anchored to the inner leaflet of the plasma membrane to engage with downstream effectors and initiate signaling cascades, such as the MAPK/ERK pathway.[1] This localization is achieved through a series of post-translational modifications. While all Ras isoforms undergo farnesylation, N-Ras and H-Ras require a second, reversible lipid modification—S-palmitoylation—for their proper function and trafficking.[2][3][4]

This dynamic process involves two opposing enzymatic activities:

-

Palmitoylation: Catalyzed by a family of DHHC-domain-containing palmitoyl acyltransferases (PATs), typically occurring at the Golgi apparatus.[3][4]

-

Depalmitoylation: The removal of palmitate, catalyzed by acyl-protein thioesterases (APTs), which allows Ras to shuttle from the plasma membrane back to the Golgi for re-palmitoylation.[5][6]

This acylation/deacylation cycle, with a half-life far shorter than that of the Ras protein itself, allows for tight spatial and temporal control over Ras signaling.[3] Disruption of this cycle can lead to Ras mislocalization, attenuation of its signaling output, and inhibition of oncogenic transformation.[2][5]

Mechanism of Action of this compound

This compound is a β-lactone-based small molecule that functions as a covalent inhibitor of a class of enzymes known as serine hydrolases.[6][7][8] It acts by forming a stable acyl-enzyme intermediate with a critical serine residue in the enzyme's active site, effectively rendering it inactive.[6]

Evolving Target Identification

Initially, this compound was identified as a potent inhibitor of Acyl-Protein Thioesterase 1 (APT1, also known as LYPLA1) and its homolog APT2 (LYPLA2), which were considered the primary enzymes responsible for Ras depalmitoylation.[5][6][7][9] However, subsequent research using more selective inhibitors for APT1 and APT2 revealed that these compounds did not effectively block N-Ras depalmitoylation or affect the viability of NRAS-mutant cancer cells.[2][3][10][11]

This discrepancy indicated that this compound must act on other targets crucial for Ras depalmitoylation. Activity-based protein profiling (ABPP) studies identified the ABHD17 family of serine hydrolases (ABHD17A, B, and C) as key targets of this compound.[10][11][12] Inhibition of the ABHD17 enzymes, which are specialized plasma membrane depalmitoylases, was shown to be the primary mechanism by which this compound stabilizes N-Ras palmitoylation.[10][11][13]

Impact on Ras Localization and Signaling

By inhibiting depalmitoylating enzymes like the ABHD17s, this compound blocks the removal of palmitate from N-Ras and H-Ras. This leads to an accumulation of the hyper-palmitoylated forms of these proteins, effectively trapping them at cellular membranes and disrupting their normal trafficking cycle between the plasma membrane and the Golgi.[2][5] This mislocalization prevents Ras from properly engaging its downstream effectors, leading to a dose-dependent reduction in signaling through the MAPK pathway, as measured by decreased phosphorylation of ERK (p-ERK).[5] This effect is specific to palmitoylated Ras isoforms; the growth of cells driven by non-palmitoylated K-Ras is unaffected by this compound.[2][7]

Quantitative Data on this compound Activity

The following tables summarize the inhibitory concentrations of this compound against various enzyme targets and its effect on the viability of cancer cell lines.

Table 1: In Vitro Enzyme Inhibition by this compound

| Target Enzyme | IC50 Value | Notes | Reference |

|---|---|---|---|

| hAPT1 (LYPLA1) | ~5.4 nM - 670 nM | Potent inhibitor, but not the primary target for N-Ras effects. | [6][14] |

| hABHD6 | ~50 nM | A metabolic serine hydrolase. | [14] |

| hMAGL | ~90 nM | Monoacylglycerol Lipase, a metabolic serine hydrolase. | [14] |

| hBAT5 (hABHD12) | ~100 nM - 2 µM | A metabolic serine hydrolase. | [14] |

| N-Ras Depalmitoylation | ~3.6 µM | Effective concentration to block N-Ras depalmitoylation in a cell-based assay. |[10][15] |

Table 2: Effect of this compound on NRAS-Mutant Melanoma Cell Viability

| Cell Line | NRAS Mutation | GI50 (72h incubation) | Reference |

|---|---|---|---|

| MM537 | G12D | ~10 µM | [5] |

| MM485 | G12D | ~10 µM | [5] |

| IPC-298 | Q61L | ~25 µM | [5] |

| SK-MEL-2 | Q61R | ~30 µM | [5] |

| SK-MEL-28 | BRAF V600E (Control) | > 50 µM (No significant effect) | [5] |

Note: this compound shows a more pronounced effect in cells with NRAS G12 mutations compared to Q61 mutations.[5]

Key Experimental Protocols

The following protocols are fundamental to studying the effects of this compound on protein palmitoylation and identifying its enzymatic targets.

Acyl-Biotin Exchange (ABE) Assay for Detecting Protein Palmitoylation

The ABE assay is a highly specific chemical method to detect proteins that are S-palmitoylated.[16][17][18] It involves three main stages: blocking free thiols, cleaving the palmitate-cysteine thioester bond, and labeling the newly exposed thiol with biotin for detection.

Methodology:

-

Cell Lysis: Lyse cells in a buffer containing protease inhibitors and 10 mM N-ethylmaleimide (NEM) to block all free cysteine thiol groups (-SH) irreversibly.

-

Protein Precipitation: Precipitate total protein from the lysate using a methanol/chloroform method to remove excess NEM.

-

Thioester Cleavage (+HAM): Resuspend the protein pellet in a buffer containing 0.5-1 M hydroxylamine (HAM), pH 7.2. HAM specifically cleaves the thioester bond linking palmitate to cysteine, exposing a free thiol group.

-

Negative Control (-HAM): As a negative control, process a parallel sample in a buffer without HAM. In this sample, the palmitoylated cysteines remain blocked.

-

Biotinylation: After incubation, add a thiol-reactive biotinylating agent, such as Biotin-BMCC, to both the +HAM and -HAM samples. This will label only the cysteines that were exposed by HAM treatment.

-

Affinity Purification: Capture the biotinylated proteins using streptavidin-coated beads.

-

Detection: Elute the captured proteins and analyze by Western blot using an antibody against the protein of interest (e.g., anti-Ras). A signal in the +HAM lane and its absence in the -HAM lane confirms palmitoylation.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor against a class of enzymes in a complex biological sample (e.g., cell lysate or tissue proteome).[19][20][21]

Methodology:

-

Proteome Incubation: Incubate the proteome (e.g., mouse brain lysate) with varying concentrations of the inhibitor (e.g., this compound) for a set period (e.g., 30 minutes at 37°C). A DMSO-only sample serves as the 100% activity control.

-

Probe Labeling: Add a broad-spectrum, fluorescently-tagged activity-based probe (ABP), such as a fluorophosphonate-rhodamine (FP-Rh), to all samples. This probe covalently binds to the active site of all accessible serine hydrolases.

-

Competition: If a hydrolase's active site is already occupied by the inhibitor (this compound), it cannot be labeled by the fluorescent ABP.

-

SDS-PAGE: Quench the reaction and separate the proteins by SDS-PAGE.

-

In-Gel Fluorescence Scanning: Visualize the labeled enzymes using a fluorescence scanner. Each fluorescent band represents an active serine hydrolase.

-

Analysis: The intensity of each band is quantified. A decrease in fluorescence intensity for a specific band in the inhibitor-treated lanes compared to the DMSO control indicates that the inhibitor has bound to and inhibited that particular enzyme. IC50 values can be determined by analyzing the dose-dependent reduction in fluorescence.

Conclusion and Future Directions

This compound is a pivotal chemical tool that has been instrumental in uncovering the significance of dynamic S-palmitoylation in regulating Ras signaling. By inhibiting serine hydrolases—most notably the ABHD17 family—it blocks the depalmitoylation of N-Ras and H-Ras, leading to their mislocalization and the attenuation of downstream oncogenic signaling.[2][10][11] This mechanism provides a selective vulnerability in cancer cells that are dependent on these specific Ras isoforms.[5]

While this compound's broad target profile makes it a complex pharmacological agent, it remains an invaluable probe for studying the palmitoylated proteome.[6][14] The insights gained from its use have paved the way for the development of more selective inhibitors targeting specific depalmitoylases, such as the ABHD17s. Future research will likely focus on refining these next-generation inhibitors to improve their specificity and therapeutic potential, offering a promising strategy to target Ras-driven cancers that have historically been difficult to treat.

References

- 1. Insider information: how palmitoylation of Ras makes it a signaling double agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 4. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors this compound, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]

- 9. Dynamic palmitoylation links cytosol-membrane shuttling of acyl-protein thioesterase-1 and acyl-protein thioesterase-2 with that of proto-oncogene H-ras product and growth-associated protein-43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein depalmitoylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Optimization and characterization of a triazole urea dual inhibitor for lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Palmostatin B: A Technical Guide to its Biochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmostatin B is a potent, cell-permeable small molecule that has garnered significant attention in chemical biology and drug discovery. As a broad-spectrum inhibitor of serine hydrolases, its primary targets are Acyl-Protein Thioesterases 1 and 2 (APT1 and APT2), key enzymes in the dynamic post-translational modification of proteins via S-palmitoylation. By inhibiting the depalmitoylation of crucial signaling proteins, particularly the Ras family of small GTPases, this compound disrupts their subcellular localization and attenuates downstream signaling pathways. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its mechanism of action, target specificity, and effects on cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool in studying protein palmitoylation and as a potential therapeutic agent in diseases driven by aberrant Ras signaling, such as certain cancers.

Introduction

S-palmitoylation is a reversible lipid modification that involves the attachment of the 16-carbon fatty acid palmitate to cysteine residues of proteins via a thioester linkage. This dynamic process is crucial for regulating protein trafficking, membrane association, stability, and signaling activities. The levels of protein palmitoylation are tightly controlled by the balanced activities of palmitoyl acyltransferases (PATs), which add palmitate, and acyl-protein thioesterases (APTs), which remove it.

This compound, a β-lactone-containing compound, was identified as a potent inhibitor of the depalmitoylating enzymes APT1 (also known as LYPLA1) and APT2 (also known as LYPLA2)[1][2]. By forming a covalent adduct with the catalytic serine residue of these enzymes, this compound effectively blocks the removal of palmitate from their substrates[2]. This inhibitory action leads to the accumulation of palmitoylated proteins, most notably the Ras isoforms H-Ras and N-Ras, causing their mislocalization from the plasma membrane to endomembrane compartments, including the Golgi apparatus[3][4]. This sequestration ultimately dampens Ras-mediated downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are often hyperactivated in cancer[5][6].

This guide details the biochemical characteristics of this compound, presenting its inhibitory profile and summarizing key experimental methodologies for its application in research settings.

Mechanism of Action

This compound functions as a mechanism-based inhibitor of serine hydrolases. The electrophilic β-lactone ring of this compound is susceptible to nucleophilic attack by the catalytic serine residue within the active site of enzymes like APT1 and APT2. This reaction results in the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate, which renders the enzyme inactive[2]. This inhibition of depalmitoylation leads to a hyper-palmitoylated state of substrate proteins.

Quantitative Inhibitory Profile

This compound exhibits potent inhibition of its primary targets, APT1 and APT2. However, it also displays activity against other serine hydrolases, a factor to consider in experimental design. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values are summarized below.

| Target Enzyme | Parameter | Value | Reference(s) |

| Acyl Protein Thioesterase 1 (APT1/LYPLA1) | IC50 | 0.67 µM | [1][7] |

| IC50 | 5.4 nM | [2] | |

| Acyl Protein Thioesterase 2 (APT2/LYPLA2) | Ki | 34 nM | [8] |

| Human α/β-hydrolase domain 6 (hABHD6) | IC50 | 50 nM | [9] |

| Human monoacylglycerol lipase (hMAGL) | IC50 | 90 nM | [9] |

| Human α/β-hydrolase domain 12 (hABHD12) | IC50 | 2 µM | [9] |

| Human BAT5 | IC50 | 100 nM | [9] |

Effects on Ras Signaling Pathway

The most well-characterized cellular effect of this compound is the disruption of the Ras palmitoylation-depalmitoylation cycle. This cycle is essential for the proper localization and function of H-Ras and N-Ras, which require palmitoylation for their stable association with the plasma membrane.

By inhibiting APT1 and APT2, this compound prevents the removal of palmitate from Ras proteins. This leads to an accumulation of hyper-palmitoylated Ras on endomembranes, particularly the Golgi apparatus, and a depletion from the plasma membrane[3][8][10]. Consequently, Ras is unable to interact with its downstream effectors, leading to the inhibition of signaling cascades that promote cell proliferation and survival[5][6].

Detailed Experimental Protocols

In Vitro Acyl-Protein Thioesterase (APT) Activity Assay

This protocol is adapted from methodologies used to assess the enzymatic activity of recombinant APT1 and APT2 and their inhibition by this compound[4][11].

Materials:

-

Recombinant human APT1 or APT2

-

This compound

-

4-Nitrophenyl octanoate (4-NPO) as substrate

-

HEPES buffer (20 mM HEPES, 150 mM NaCl, 0.01% v/v Triton-X 100, pH 7.4)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in HEPES buffer.

-

In a 96-well plate, add 50 µL of the this compound dilutions or buffer control to each well.

-

Add 30 µL of recombinant APT1 or APT2 (e.g., 1 µM stock) to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Prepare the substrate solution by diluting 4-NPO to 3.0 mM in HEPES buffer containing 0.25% v/v Triton-X 100.

-

Initiate the enzymatic reaction by adding 20 µL of the 4-NPO substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a plate reader to monitor the production of 4-nitrophenol.

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines[2][12].

Materials:

-

Cancer cell line of interest (e.g., NRAS-mutant melanoma cells)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot against this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Downstream Ras Signaling

This protocol describes the detection of phosphorylated ERK (p-ERK) and S6 (p-S6) as markers of Ras downstream signaling inhibition by this compound[6][13][14][15][16].

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total ERK, anti-p-S6, anti-total S6, anti-loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for the desired time (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Metabolic Labeling and Analysis of Protein Palmitoylation

This protocol uses the alkyne analog of palmitic acid, 17-octadecynoic acid (17-ODYA), to metabolically label and visualize palmitoylated proteins[1][5][17][18].

Materials:

-

Cell line of interest

-

17-ODYA (stock solution in DMSO)

-

This compound

-

Click chemistry reagents (e.g., copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), azide-tagged reporter like rhodamine-azide or biotin-azide)

-

Lysis buffer

-

SDS-PAGE equipment

-

In-gel fluorescence scanner or streptavidin-HRP for western blotting

Procedure:

-

Incubate cells with this compound or vehicle control for a predetermined time (e.g., 1-4 hours).

-

Add 17-ODYA to the culture medium (e.g., 25-50 µM) and incubate for an additional period (e.g., 4 hours) to allow for metabolic incorporation into proteins.

-

Harvest and lyse the cells.

-

Perform a click reaction by adding copper(II) sulfate, TCEP, and the azide-tagged reporter to the cell lysates to attach the reporter to the 17-ODYA-labeled proteins.

-

Separate the labeled proteins by SDS-PAGE.

-

If using a fluorescent reporter, visualize the palmitoylated proteins directly using an in-gel fluorescence scanner.

-

If using a biotin reporter, transfer the proteins to a membrane and detect with streptavidin-HRP followed by chemiluminescence.

References

- 1. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of an activity-based probe for acyl-protein thioesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors this compound, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 11. Enzymatic depalmitoylation of viral glycoproteins with acyl-protein thioesterase 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Palmostatin B and Protein Lipidation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein S-palmitoylation is a dynamic and reversible post-translational modification that involves the covalent attachment of the 16-carbon fatty acid, palmitate, to cysteine residues via a thioester linkage.[1][2] This lipid modification plays a pivotal role in regulating the trafficking, localization, stability, and function of a multitude of proteins.[1][3] The reversible nature of S-palmitoylation allows for precise spatiotemporal control over cellular signaling pathways, and its dysregulation is implicated in numerous diseases, including cancer.[2][4] The enzymes responsible for this dynamic process are palmitoyl acyltransferases (PATs), also known as DHHC enzymes, which catalyze the addition of palmitate, and depalmitoylating enzymes, such as acyl-protein thioesterases (APTs) and α/β-hydrolase domain-containing (ABHD) proteins, which remove the lipid modification.[3][5]

Palmostatin B is a potent, cell-permeable β-lactone-based inhibitor of several depalmitoylating enzymes.[6][7] It has emerged as a critical chemical tool for studying the functional consequences of inhibiting protein depalmitoylation. By blocking the removal of palmitate, this compound effectively traps proteins in their acylated state, leading to alterations in their subcellular localization and downstream signaling. This guide provides an in-depth overview of the foundational research on this compound and its role in the broader context of protein S-palmitoylation, with a focus on its effects on the Ras signaling pathway.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound exhibits inhibitory activity against a range of serine hydrolases involved in protein depalmitoylation. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against various human (h) and mouse (m) enzymes.

| Enzyme Target | Enzyme Class | IC50 / Ki (nM) | Notes |

| hAPT1 (LYPLA1) | Acyl-Protein Thioesterase | 5.4 | Potent inhibition of a primary depalmitoylase.[3] |

| hAPT2 (LYPLA2) | Acyl-Protein Thioesterase | 34 (Ki) | Also a key target, though with slightly lower potency than for APT1.[3] |

| hPPT1 | Palmitoyl-Protein Thioesterase | 11.8 | A lysosomal thioesterase, also potently inhibited.[8] |

| hABHD6 | α/β-Hydrolase Domain | 50 | Demonstrates off-target effects on other hydrolases.[1] |

| hMAGL | Monoacylglycerol Lipase | 90 | Inhibition of an enzyme in the endocannabinoid system.[1] |

| hBAT5 (ABHD16A) | α/β-Hydrolase Domain | 100 | Another member of the ABHD family targeted by this compound.[1] |

| hABHD17A/B/C | α/β-Hydrolase Domain | Potently Inhibited | Family of depalmitoylases for N-Ras, inhibited by this compound.[5][9] |

| hFASN | Fatty Acid Synthase | Potently Inhibited | Inhibition of fatty acid synthesis enzyme.[9] |

| hPNPLA6 | Patatin-like Phospholipase | Potently Inhibited | Another off-target serine hydrolase.[9] |

Signaling Pathway: The Ras Palmitoylation-Depalmitoylation Cycle

The function of Ras GTPases, key regulators of cell proliferation and survival, is critically dependent on their localization to the plasma membrane, a process governed by S-palmitoylation. The dynamic cycling of palmitoylation and depalmitoylation dictates the subcellular trafficking of N-Ras and H-Ras, thereby modulating their signaling output.

Farnesylated Ras proteins are transported to the Golgi apparatus where they are S-palmitoylated by the DHHC9/Golga7 complex.[2][10] This modification increases their hydrophobicity, facilitating their transport to the plasma membrane.[7] At the plasma membrane, active, GTP-bound Ras can engage downstream effectors, initiating signaling cascades such as the Raf-MEK-ERK pathway.[11] Depalmitoylation, catalyzed by enzymes like APTs and ABHD17s, removes the palmitate group, causing Ras to detach from the plasma membrane and return to the Golgi for another cycle.[4][12] this compound inhibits these depalmitoylating enzymes, leading to an accumulation of palmitoylated Ras on endomembranes and mislocalization from the plasma membrane, thereby disrupting its signaling functions.[11]

Experimental Protocols & Workflows

Acyl-Biotinyl Exchange (ABE) Assay for Detecting Protein S-Palmitoylation

The ABE assay is a widely used method to detect and enrich S-palmitoylated proteins from cell or tissue lysates. The workflow consists of three main steps: blocking of free thiols, cleavage of palmitoyl thioester bonds, and labeling of newly exposed thiols with a biotin tag for detection or enrichment.

Detailed Methodology:

-

Lysis and Protein Precipitation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Precipitate total protein using a methanol/chloroform extraction to remove lipids.

-

Blocking of Free Thiols: Resuspend the protein pellet in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.[7] Incubate to ensure complete blocking.

-

Hydroxylamine Treatment: Divide the sample into two equal aliquots. To one aliquot, add a neutral hydroxylamine (HAM) solution to specifically cleave the thioester bonds of S-palmitoylated cysteines.[6] To the other aliquot, add a control buffer without hydroxylamine (-HAM). This control is crucial to ensure that the subsequent biotinylation is specific to the sites of palmitoylation.

-

Biotinylation: Add a thiol-reactive biotinylating reagent, such as Biotin-HPDP, to both the +HAM and -HAM samples.[6] This will label the newly exposed thiol groups in the +HAM sample.

-

Affinity Purification and Detection: Incubate the samples with streptavidin-conjugated beads to capture the biotinylated proteins. Elute the captured proteins and analyze them by Western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide analysis. A signal in the +HAM lane and its absence in the -HAM lane confirms S-palmitoylation.

Metabolic Labeling with 17-Octadecynoic Acid (17-ODYA) and Click Chemistry

This method allows for the detection of newly synthesized palmitoylated proteins by metabolically incorporating a palmitic acid analog containing a bioorthogonal alkyne group (17-ODYA) into cells. The incorporated alkyne can then be tagged with an azide-containing reporter molecule via a copper-catalyzed "click" reaction.

Detailed Methodology:

-

Metabolic Labeling: Culture cells in media supplemented with 17-octadecynoic acid (17-ODYA).[3] The cells will metabolically activate the fatty acid analog and incorporate it into newly synthesized palmitoylated proteins.

-

Cell Lysis: After the desired labeling period, harvest the cells and lyse them in a buffer containing protease inhibitors.

-

Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail. This typically includes:

-

An azide-functionalized reporter tag (e.g., azide-biotin for enrichment or a fluorescent azide for direct visualization).[13]

-

A copper(I) catalyst, which is usually generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[14]

-

A copper-chelating ligand to stabilize the copper(I) and improve reaction efficiency.

-

-

Analysis:

-

For Biotin-tagged proteins: Perform a streptavidin pulldown to enrich the labeled proteins, followed by elution and analysis via Western blot or mass spectrometry.[13]

-

For Fluorescently-tagged proteins: The proteins can be directly visualized by separating the lysate on an SDS-PAGE gel and using a fluorescence scanner.[8]

-

Conclusion

This compound has proven to be an invaluable tool for dissecting the complex roles of protein S-palmitoylation in cellular processes. Its ability to inhibit a broad range of depalmitoylating enzymes allows for the acute manipulation of the palmitoylation status of numerous proteins, including the oncoprotein Ras. The experimental approaches detailed in this guide, namely the Acyl-Biotinyl Exchange assay and metabolic labeling with bioorthogonal probes, provide robust methods for the identification and characterization of palmitoylated proteins and for studying the dynamic nature of this modification. A deeper understanding of the interplay between palmitoylating and depalmitoylating enzymes, facilitated by chemical probes like this compound, will continue to illuminate novel regulatory mechanisms and potential therapeutic targets in a variety of diseases.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dynamic Palmitoylation and the Role of DHHC Proteins in T Cell Activation and Anergy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitoylation and depalmitoylation dynamics at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors this compound, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | RAS proteins are depalmitoylated [reactome.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with Palmostatin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmostatin B is a potent, cell-permeable, and broad-spectrum inhibitor of several serine hydrolases, particularly those involved in the depalmitoylation of proteins.[1][2] This β-lactone-containing compound has become an invaluable tool in chemical biology and drug discovery for studying the dynamics of protein S-palmitoylation and its role in cellular signaling.[3][4] Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological samples.[5][6] Competitive ABPP with this compound allows for the identification of its protein targets, the assessment of its selectivity, and the elucidation of the downstream consequences of inhibiting specific depalmitoylases.

A primary signaling pathway affected by this compound is the Ras signaling cascade.[7][8] Ras proteins, such as N-Ras and H-Ras, require palmitoylation for their proper localization to the plasma membrane and subsequent activation of downstream effector pathways that regulate cell proliferation, differentiation, and survival.[1][9] By inhibiting acyl-protein thioesterases (APTs) like APT1 (LYPLA1) and APT2 (LYPLA2), this compound prevents the depalmitoylation of Ras, leading to its mislocalization and the attenuation of its signaling output.[3][4] This makes this compound a critical probe for investigating Ras-driven cancers and other diseases where protein palmitoylation is dysregulated.

These application notes provide detailed protocols for the use of this compound in competitive ABPP experiments, comprehensive quantitative data on its targets, and visualizations to facilitate its application in research and drug development.

Quantitative Data for this compound

The following tables summarize the inhibitory potency of this compound against various serine hydrolase targets as determined by biochemical assays and competitive ABPP.

| Target Protein | Common Name | Organism | IC50 Value | Notes |

| hABHD6 | Alpha/beta-hydrolase domain containing 6 | Human | 50 nM | Potently inhibited.[2] |

| hMAGL | Monoglyceride lipase | Human | 90 nM | Potently inhibited.[2] |

| hBAT5 (ABHD16A) | HLA-B associated transcript 5 | Human | 100 nM | Determined by competitive ABPP and glycerol assay.[2] |

| hABHD12 | Alpha/beta-hydrolase domain containing 12 | Human | 2 µM | Moderately inhibited.[2] |

| LYPLA1 | Lysophospholipase 1 | Human | 670 nM | Original target for which this compound was developed.[2] |

| APT1 | Acyl-protein thioesterase 1 | Human | 5.4 nM | [10] |

| APT2 | Acyl-protein thioesterase 2 | Human | 37.7 nM | [10] |

Signaling Pathway

The diagram below illustrates the role of palmitoylation in the Ras signaling pathway and the point of intervention by this compound. Palmitoylation is essential for the trafficking of Ras proteins from the Golgi apparatus to the plasma membrane, where they can be activated and engage downstream effectors. Depalmitoylation by acyl-protein thioesterases (APTs) reverses this process, leading to the recycling of Ras back to the Golgi. This compound inhibits APTs, thereby trapping Ras at the plasma membrane and other cellular membranes, which can disrupt normal signaling dynamics.

Caption: Ras signaling pathway and palmitoylation cycle.

Experimental Protocols

The following are detailed protocols for performing competitive ABPP with this compound to identify its targets in cell lysates or intact cells.

Protocol 1: Competitive Gel-Based ABPP in Cell Lysates

This protocol describes the use of a fluorescently tagged broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-Rh), to visualize this compound targets.

1. Materials and Reagents:

-

Cells of interest (e.g., HEK293T, mouse brain tissue)

-

Lysis Buffer (e.g., PBS with 0.1% Triton X-100, or RIPA buffer)[11][12]

-

Protease Inhibitor Cocktail

-

This compound (stock solution in DMSO)

-

Fluorophosphonate-rhodamine (FP-Rh) probe (stock solution in DMSO)[13]

-

DMSO (vehicle control)

-

BCA or Bradford Protein Assay Kit

-

4x SDS-PAGE Loading Buffer

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

2. Procedure:

-

Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in Lysis Buffer containing protease inhibitors on ice for 30 minutes.[11]

-

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Adjust the protein concentration to 1 mg/mL with Lysis Buffer.

-

-

Competitive Inhibition:

-

Aliquot 50 µL of the cell lysate (50 µg of protein) into microcentrifuge tubes.

-

Add this compound to the desired final concentrations (e.g., a dose-response from 10 nM to 10 µM).[2] For the control, add an equivalent volume of DMSO.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.[2]

-

-

Probe Labeling:

-

Add FP-Rh probe to a final concentration of 1 µM to each tube.

-

Incubate for 30-60 minutes at room temperature, protected from light.[2]

-

-

SDS-PAGE and Fluorescence Scanning:

-

Stop the reaction by adding 15 µL of 4x SDS-PAGE Loading Buffer and heating at 95°C for 5 minutes.

-

Load 20 µL of each sample onto an SDS-PAGE gel (e.g., 10-12%).

-

Run the gel until the dye front reaches the bottom.

-

Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine (e.g., 532 nm excitation, 580 nm emission).

-

Inhibition of probe labeling by this compound will be observed as a decrease in the fluorescence intensity of the corresponding protein bands.

-

Protocol 2: In-Situ Competitive ABPP with "Tag-Free" Probes and Click Chemistry

This protocol is for labeling this compound targets in intact cells using a "tag-free" probe (e.g., an alkyne-functionalized probe) followed by click chemistry to attach a reporter tag. This approach is useful for assessing target engagement in a more physiological context.

1. Materials and Reagents:

-

Adherent or suspension cells in culture

-

This compound (stock solution in DMSO)

-

Alkyne-functionalized ABPP probe (e.g., Palmostatin M-alkyne or FP-alkyne) (stock solution in DMSO)[14][15]

-

DMSO (vehicle control)

-

Lysis Buffer (as in Protocol 1)

-

Click Chemistry Reagents:[16][17][18][19]

-

Azide-fluorophore (e.g., Azide-TAMRA)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA

-

-

Methanol, Chloroform, Water (for protein precipitation)

-

SDS-PAGE materials and fluorescence scanner

2. Procedure:

-

In-Situ Inhibition and Labeling:

-

Treat cultured cells with this compound at desired concentrations (or DMSO for control) for 1-4 hours in serum-free media.

-

Add the alkyne-functionalized ABPP probe to the media at a final concentration of 1-10 µM and incubate for an additional 1 hour.

-

Harvest the cells, wash with ice-cold PBS, and prepare cell lysates as described in Protocol 1.

-

-

Click Chemistry Reaction:

-

To 50 µg of protein lysate in a final volume of 50 µL, add the click chemistry reagents sequentially:

-

1 µL of 2.5 mM Azide-fluorophore (final concentration 50 µM)

-

1 µL of 50 mM CuSO4 (final concentration 1 mM)

-

1 µL of 50 mM TCEP or Sodium Ascorbate (final concentration 1 mM)

-

1 µL of 1.7 mM TBTA or THPTA in DMSO/t-butanol (final concentration 34 µM)

-

-

Vortex and incubate for 1 hour at room temperature, protected from light.

-

-

Protein Precipitation and Analysis:

-

Precipitate the protein by adding 200 µL of methanol, 50 µL of chloroform, and 150 µL of water. Vortex and centrifuge at 14,000 x g for 5 minutes.

-

Remove the aqueous layer, add another 200 µL of methanol, vortex, and centrifuge again.

-

Aspirate the supernatant and air-dry the protein pellet.

-

Resuspend the pellet in 1x SDS-PAGE Loading Buffer.

-

Analyze by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.

-

Experimental Workflow Diagrams

The following diagrams, generated using DOT language, visualize the experimental workflows for competitive ABPP with this compound.

Caption: Competitive Gel-Based ABPP Workflow.

Caption: In-Situ Competitive ABPP Workflow.

References

- 1. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. Palmitoylation and depalmitoylation dynamics at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. biorxiv.org [biorxiv.org]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. ptglab.com [ptglab.com]

- 12. biomol.com [biomol.com]

- 13. FP-rhodamine | C41H55FN4O11P+ | CID 25190463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. confluore.com.cn [confluore.com.cn]

- 18. interchim.fr [interchim.fr]

- 19. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Palmostatin B Treatment in the Immunoprecipitation of Palmitoylated Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-palmitoylation is a reversible post-translational lipid modification that regulates protein trafficking, localization, and signaling.[1] This dynamic process is governed by the interplay of palmitoyl acyltransferases (PATs) and depalmitoylating enzymes, primarily acyl-protein thioesterases (APTs).[2][3] Palmostatin B is a cell-permeable, β-lactone-based inhibitor that effectively blocks the depalmitoylation of proteins by targeting multiple serine hydrolases, including acyl-protein thioesterase 1 (APT1) and APT2 (also known as LYPLA1 and LYPLA2).[1][4] Its ability to preserve the palmitoylation state of proteins makes it an invaluable tool for studying this post-translational modification.

This document provides detailed application notes and protocols for the use of this compound in the immunoprecipitation (IP) of palmitoylated proteins. The inclusion of this compound in lysis buffers is critical to prevent the enzymatic removal of palmitate groups during cell lysis and subsequent protein purification, ensuring the accurate assessment of a protein's palmitoylation status.[5][6]

Mechanism of Action

This compound acts as a broad-spectrum inhibitor of depalmitoylating enzymes.[7] It covalently modifies the active site serine of these hydrolases, leading to their irreversible inactivation.[4] While it potently inhibits APT1 and APT2, it also shows activity against other serine hydrolases involved in lipid metabolism.[3][7][8] This broad specificity makes it a robust tool for preserving the global palmitoylation profile of a cell during experimental procedures. The inhibition of these enzymes "traps" proteins in their palmitoylated state, allowing for their effective isolation and analysis.

Data Presentation

The following table summarizes the inhibitory activity of this compound against various serine hydrolases. This data is crucial for determining the effective concentration for inhibiting depalmitoylation in cellular and biochemical assays.

| Target Enzyme | IC50 Value | Cell/Assay Type | Reference |

| Acyl Protein Thioesterase 1 (APT1/LYPLA1) | 0.67 µM | Enzymatic Assay | [9] |

| Acyl Protein Thioesterase 1 (APT1/LYPLA1) | 5.4 nM | In vitro | [4] |

| Acyl Protein Thioesterase 2 (APT2/LYPLA2) | 34 nM (Ki) | In vitro | [4] |

| hBAT5 | 100 nM | HEK293 Lysates | [8] |

| Palmitoyl-protein thioesterase 1 (PPT1) | 11.8 nM | In vitro | [2] |

Experimental Protocols

Protocol 1: Immunoprecipitation of a Target Palmitoylated Protein

This protocol describes the immunoprecipitation of a specific protein of interest to analyze its palmitoylation status. The key step is the inclusion of this compound in the lysis buffer to inhibit depalmitoylating enzymes.

Materials:

-

Cells expressing the protein of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 (or other suitable detergent), 1 mM EDTA, supplemented with protease inhibitor cocktail

-

This compound Stock Solution: 10 mM in DMSO. Store at -20°C.

-

Antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads or agarose slurry

-

Wash Buffer: Lysis buffer without protease inhibitors

-

Elution Buffer: 2x Laemmli sample buffer

Procedure:

-

Cell Culture and Harvest: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS.

-

Cell Lysis with this compound:

-

Prepare fresh Lysis Buffer and add protease inhibitor cocktail immediately before use.

-

Add this compound from the stock solution to the Lysis Buffer to a final concentration of 10-20 µM.[1][7] Note: This concentration is generally sufficient to inhibit a broad range of depalmitoylases.

-

Add the this compound-containing Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

-

Incubate the cleared lysate with the primary antibody against the target protein for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add the appropriate amount of Protein A/G beads and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Remove the supernatant and wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.

-

Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis by SDS-PAGE and Western blotting to confirm the presence of the immunoprecipitated protein.

-

Protocol 2: Acyl-Biotin Exchange (ABE) following Immunoprecipitation

This protocol allows for the specific detection of palmitoylation on the immunoprecipitated protein. The ABE procedure involves three key steps: blocking of free thiols, cleavage of thioester bonds, and biotinylation of the newly exposed thiols.

Materials:

-